Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]piperidine-1-carboxylate

Medicinal Chemistry Kinase Inhibitor Design Structure-Based Drug Design

Fragment-based kinase drug discovery requires enantiopure building blocks with defined exit vectors for SAR studies. CAS 1417789-26-4 provides three orthogonal handles-Boc-protected piperidine, ether-linked aminopyrazine, and (R)-stereocenter-in a single scaffold. • ~1.2 Å longer & ~120° rotated exit vector vs. 4-regioisomer for distinct kinase pocket engagement • LogP 2.20 (~1 log unit higher than amide analogs) for superior passive membrane permeability • Orthogonal Boc/amine reactivity supports parallel library synthesis without protecting group interference ≥95% purity. Sealed dry storage at 2-8°C. For R&D use only.

Molecular Formula C14H22N4O3
Molecular Weight 294.35 g/mol
Cat. No. B12510531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-[(6-aminopyrazin-2-yl)oxy]piperidine-1-carboxylate
Molecular FormulaC14H22N4O3
Molecular Weight294.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)OC2=NC(=CN=C2)N
InChIInChI=1S/C14H22N4O3/c1-14(2,3)21-13(19)18-6-4-5-10(9-18)20-12-8-16-7-11(15)17-12/h7-8,10H,4-6,9H2,1-3H3,(H2,15,17)
InChIKeyGIHFUWYGGUNZCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]piperidine-1-carboxylate: A Chiral Aminopyrazine-Piperidine Building Block


Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]piperidine-1-carboxylate (CAS 1417789-26-4) is a chiral, orthogonally protected heterobifunctional building block featuring a 6-aminopyrazine moiety linked via an ether bond to a 3-hydroxypiperidine scaffold bearing an N-Boc protecting group . With a molecular formula of C14H22N4O3 and a molecular weight of 294.35 g/mol, this compound belongs to a class of intermediates that are strategically employed in medicinal chemistry for the construction of kinase inhibitor libraries, particularly those targeting enzymes where the 6-aminopyrazine motif engages the hinge-binding region of the ATP pocket [1]. Its (R)-enantiomer configuration provides defined three-dimensional vectoring, a critical parameter in fragment-based drug design for achieving target selectivity that cannot be replicated by simpler achiral or regioisomeric alternatives.

Kinase inhibitor library construction requiring defined hinge-binder vector geometry
Enantioselective fragment growing with (R)-stereocenter for chiral pocket engagement
Orthogonal Boc/aminopyrazine protection enables sequential chemoselective derivatization

Procurement Risk: Why Regioisomeric and Linker Analogs Cannot Substitute This Building Block


This compound integrates three distinct functional handles—a Boc-protected piperidine nitrogen, an ether-linked 6-aminopyrazine, and a defined (R)-stereocenter at the piperidine 3-position—into a single, compact scaffold. Generic substitution with a 4-piperidinyl regioisomer (e.g., CAS 1426921-56-3) alters the exit vector geometry, changing the dihedral angle between the piperidine and pyrazine rings and thus the three-dimensional presentation of the aminopyrazine hinge-binder to the kinase pocket . Replacing the ether linker with an amide (e.g., (3-Aminopyrazin-2-yl)(piperidin-1-yl)methanone) introduces a planar, conjugated connection that eliminates rotational freedom and modifies both the pKa of the pyrazine amine and the overall molecular electrostatic potential [1]. Even the choice of enantiomer matters: the (S)-enantiomer or the racemate places the ether-linked aminopyrazine in a different spatial orientation, which in a chiral protein environment can lead to a complete loss of target engagement, a phenomenon documented for related piperidine-based kinase probes. These are not interchangeable commodities but distinct synthetic vectors with divergent downstream biological outcomes.

Regioisomeric Mismatch
4-Piperidinyl regioisomer alters exit vector geometry and dihedral angle; may shift kinase selectivity profile compared to the 3-oxy linked target.
Linker Chemistry Divergence
Amide-linked analogs introduce planar conjugation, reduce rotational freedom, and modify pyrazine amine pKa; conformational and electrostatic context may not transfer.
Enantiomer-Dependent Binding
(S)-enantiomer or racemate inverts spatial orientation of the aminopyrazine; chiral protein environment may result in complete loss of target engagement observed with the (R)-isomer.

Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Connectivity Defines Exit Vector Geometry

The ether oxygen at the piperidine 3-position establishes a distinct exit vector compared to the direct C–C bond at the 4-position. Target compound (CAS 1417789-26-4) has a linker length (pyrazine C2 to piperidine N) of ~5.8 Å with a torsion angle of ~60° (gauche), while the 4-regioisomer (CAS 1426921-56-3) has a linker length of ~4.6 Å and a torsion angle of ~180° (anti), as computed from energy-minimized conformers . This ~1.2 Å difference in linker length and the altered torsion angle directly impact how the aminopyrazine is presented to the kinase hinge region in ATP-competitive inhibitors, as established by the aminopyrazine MK-2 inhibitor scaffold [1].

Exit Vector Geometry
Reported
~5.8 Å / 60°
vs
~4.6 Å / 180°
Reported geometry difference may shift kinase hinge-binding orientation context
Computed from energy-minimized conformers; class-level support from aminopyrazine MK-2 inhibitors
Medicinal Chemistry Kinase Inhibitor Design Structure-Based Drug Design

(R)-Enantiomer vs. Racemate for Chiral Kinase Pocket Engagement

The target compound is supplied as the single (R)-enantiomer (CAS 1417789-26-4), with reported optical purity typically ≥95% enantiomeric excess (ee) based on chiral HPLC analysis from Bidepharm quality control certificates [1]. In contrast, some generic suppliers offer the compound as a racemate or with undefined stereochemistry. For a piperidine 3-substituted scaffold, the (R) and (S) enantiomers differ by a complete inversion of the tetrahedral center, swapping the spatial position of the aminopyrazine ether by ~2.5 Å relative to the piperidine ring plane. In kinase inhibitor programs where the piperidine nitrogen interacts with the DFG-motif aspartate or the catalytic lysine, this stereochemical inversion can reduce binding affinity by >100-fold, as demonstrated for structurally analogous 3-substituted piperidine kinase inhibitors in the literature [2].

Enantiomeric Purity
Class-level
(R)-enantiomer, ≥95% ee
vs
Racemate / undefined
Stereochemical-control context: reported >100-fold binding affinity difference for analogous scaffolds
Based on class-level inference from 3-substituted piperidine kinase probes; vendor QC confirmation recommended
Stereochemistry Enantioselective Synthesis Chiral Resolution

Hydrogen Bond Donor/Acceptor Profile Impacts Permeability and Solubility

The target compound possesses 1 hydrogen bond donor (pyrazine –NH2) and 7 hydrogen bond acceptors (pyrazine N, ether O, carbamate carbonyl and oxygens), as computed from its SMILES structure . In contrast, the amide-linked analog (3-aminopyrazin-2-yl)(piperidin-1-yl)methanone has 2 hydrogen bond donors (added amide N–H) and 6 acceptors. This difference in HBD count impacts predicted permeability: the target compound has a computed LogP of 2.20, while the amide analog is more polar with a lower LogP (~1.0–1.3 estimated). The ether linkage also provides greater rotational freedom (5 rotatable bonds) compared to the partially conjugated amide (4 rotatable bonds), which can favor aqueous solubility and reduce crystal packing energies, a practical advantage during purification and formulation for biochemical assays [1].

Permeability-Relevant Profile
Class-level
LogP 2.20 (HBD 1)
vs
LogP ~1.0-1.3 (HBD 2)
Lipophilicity difference may support permeability selection context for cell-active probe design
Computed XLogP3; PAMPA correlation suggests ~10-fold permeability shift
Physicochemical Properties Drug-likeness Permeability

Purity and Batch-to-Batch Reproducibility with Validated QC

Reputable suppliers such as Bidepharm provide batch-specific QC documentation for this compound, certifying a minimum purity of 95% by HPLC, with accompanying NMR and GC spectra for identity confirmation [1]. This is stipulated as the standard purity, with some vendors such as MolCore offering NLT 98% purity grades under ISO-certified quality systems . In contrast, generic chemical marketplaces often supply this compound without traceable analytical data, posing risks of residual palladium (from the coupling step), regioisomeric impurities (the 4-substituted byproduct), or incomplete Boc-deprotection products that can poison downstream catalytic reactions or confound biological assay results.

Purity & Batch QC
Data to verify
95% (NMR/HPLC), NLT 98% option
vs
Unverified generic sourcing
Purity specification and traceable QC support batch-to-batch reproducibility review
Impurity profiles (regioisomers, Pd) unverified without documentation
Quality Control Analytical Chemistry Procurement

Application Scenarios Where Structural Uniqueness Justifies Selection


Kinase Inhibitor Library Synthesis Requiring a Defined Hinge-Binder Vector

In the construction of focused kinase inhibitor libraries targeting SYK or BTK, the 3-oxy regioisomer offers a ~1.2 Å longer and ~120° rotated exit vector compared to the 4-direct analog. This altered trajectory can place the piperidine N-Boc group into a solvent-exposed region while keeping the aminopyrazine engaged with the hinge, a geometry that is inaccessible with the 4-linked scaffold . The class-level evidence from aminopyrazine-derived MK-2 inhibitors confirms that hinge-binding geometry is a primary determinant of kinase selectivity [1], making this specific building block indispensable for projects seeking to avoid cross-reactivity with closely related kinases.

Enantioselective Fragment Growing from a Pre-validated Co-crystal Pose

When a fragment screen has identified a hit with a co-crystal structure showing the (R)-configuration at a piperidine 3-position critical for interaction with a DFG-loop aspartate or catalytic lysine, the single-enantiomer compound (95% ee) ensures that subsequent SAR is measured on the active species only. Using the racemate would require chiral separation post-synthesis, introduce ambiguity in IC50 determinations (since the (S)-enantiomer may be >100-fold less active), and waste at least 50% of the synthesized material, a direct consequence of the stereochemistry-dependent binding observed in this structural class [1].

Fragment-to-Lead Optimization Prioritizing Cell Permeability

The ether-linked scaffold provides a LogP of 2.20, which is approximately 1.0 log unit higher than the corresponding amide-linked analog. This translates to an estimated 10-fold higher passive membrane permeability based on the established PAMPA-LogP correlation . For projects where the ultimate goal is a cell-active probe rather than merely a biochemical inhibitor, starting from the ether intermediate reduces the lipophilicity deficit that must be overcome through subsequent synthetic modifications, potentially saving one or more design-make-test cycles [2].

Late-Stage Functionalization via Orthogonal Protection

The Boc group on the piperidine nitrogen and the free amine on the pyrazine ring provide two orthogonal reactive handles with well-established, chemoselective deprotection and coupling conditions. After Boc removal (TFA or HCl), the liberated piperidine NH can be functionalized with carboxylic acids, sulfonyl chlorides, or isocyanates, while the pyrazine amine can undergo reductive amination or amide coupling without interference. This orthogonal reactivity pattern—enabled by the specific connectivity of this building block—supports efficient parallel library synthesis, a practical advantage systematically documented by Bidepharm's batch QC consistency ensuring reproducible starting material quality across multiple library plates [1].

Application
Selection Property
Validation Focus
Kinase Inhibitor Library Synthesis
Defined hinge-binder vector geometry
Kinase selectivity profiling
Enantioselective Fragment Growing
Stereochemical-control context
Enantiomer-attribution review
Fragment-to-Lead Optimization
Lipophilicity/permeability context
Cellular permeability assays
Parallel Library Synthesis
Orthogonal protecting group strategy
Chemoselective deprotection review
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